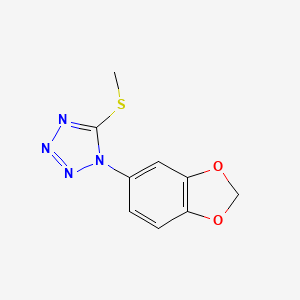![molecular formula C18H15N5O5S B4994610 3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4994610.png)
3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a methyl group, a nitro group, and a sulfonylphenyl group linked to a pyrimidinylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide typically involves multiple steps:
Sulfonylation: The sulfonyl group is introduced by reacting 4-aminobenzenesulfonyl chloride with the nitrated intermediate in the presence of a base such as triethylamine.
Coupling with Pyrimidinylamine: The final step involves coupling the sulfonylated intermediate with 2-aminopyrimidine under conditions that facilitate the formation of the desired amide bond, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The methyl group on the benzamide core can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Coupling Reactions: The sulfonylphenyl group can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Electrophilic substitution yields various substituted benzamides depending on the reagents used.
Coupled Products: Coupling reactions yield more complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide may be explored for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro and sulfonyl groups could play a role in binding to active sites, while the pyrimidinylamino moiety might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide: Lacks the methyl group, which could affect its reactivity and binding properties.
3-methyl-4-nitro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide: Substitution of pyrimidine with pyridine alters its electronic properties and potential interactions.
3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide:
Uniqueness
The unique combination of functional groups in 3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide provides a distinct set of chemical properties and reactivity patterns. Its structure allows for diverse modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methyl-4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-12-11-13(3-8-16(12)23(25)26)17(24)21-14-4-6-15(7-5-14)29(27,28)22-18-19-9-2-10-20-18/h2-11H,1H3,(H,21,24)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECDOIWWCMGQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4994528.png)
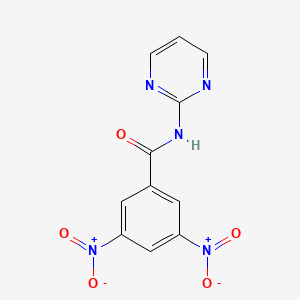
![(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide](/img/structure/B4994551.png)
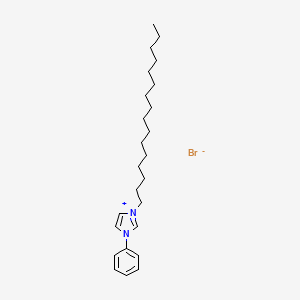
![3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4994557.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4994584.png)
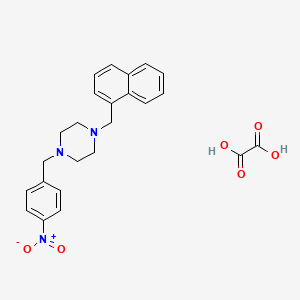
![N-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4994595.png)
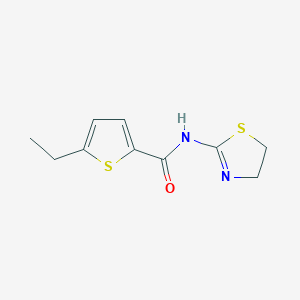

![(5Z)-5-[(5-Bromofuran-2-YL)methylidene]-3-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![11-(2-Hydroxyethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4994615.png)
